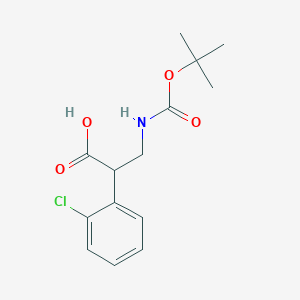
3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known as Boc-2-Cl-phenylalanine, is an amino acid derivative that has gained significant attention in the field of medicinal chemistry. It is widely used in the synthesis of peptides and proteins due to its unique chemical properties.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-2-(2-chlorophenyl)propanoic acid:
Pharmaceutical Intermediates
This compound is widely used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of the tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, ensuring that the desired modifications occur at other sites on the molecule .
Peptide Synthesis
In peptide synthesis, protecting groups like Boc are essential for controlling the reactivity of amino acids. This compound’s Boc-protected amine makes it a valuable building block in the stepwise construction of peptides. The Boc group can be easily removed under acidic conditions, allowing for the sequential addition of amino acids .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its structure facilitates the formation of various derivatives through reactions such as esterification, amidation, and coupling reactions. This versatility makes it a valuable tool for chemists working on complex organic molecules .
Drug Development
In drug development, this compound can be used to create novel drug candidates. Its unique structure allows for the exploration of new chemical spaces, potentially leading to the discovery of compounds with improved pharmacological properties. Researchers can modify its structure to enhance its activity, selectivity, and pharmacokinetic profile .
Bioconjugation
Bioconjugation involves the attachment of biomolecules to other molecules, such as drugs or imaging agents, to improve their properties. This compound’s Boc-protected amine can be used to link peptides, proteins, or other biomolecules to various carriers, enhancing their stability, solubility, and targeting capabilities .
Material Science
In material science, this compound can be used to synthesize functional materials with specific properties. For example, it can be incorporated into polymers to introduce functional groups that enhance the material’s mechanical, thermal, or chemical properties. This application is particularly relevant in the development of advanced materials for various industrial applications .
Catalysis
The compound can also be used in catalysis, where it serves as a ligand or a precursor to catalysts. Its structure allows for the formation of metal complexes that can catalyze various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions. These catalytic processes are essential in the production of fine chemicals and pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or a reagent for the detection and quantification of other substances. Its well-defined structure and reactivity make it suitable for use in various analytical techniques, such as chromatography and mass spectrometry. This application is crucial for ensuring the accuracy and reliability of analytical measurements .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-10(12(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJRSGGMPTYNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


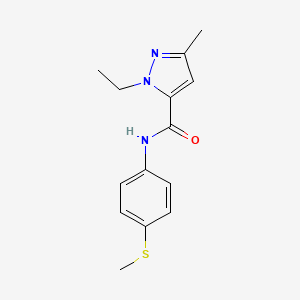
![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)
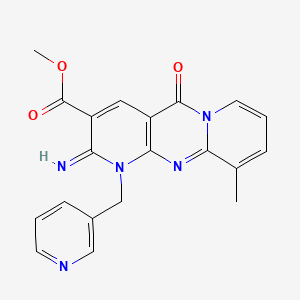
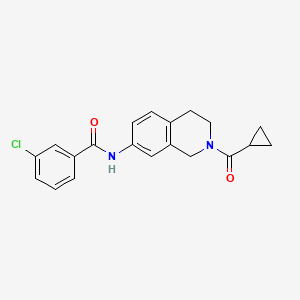
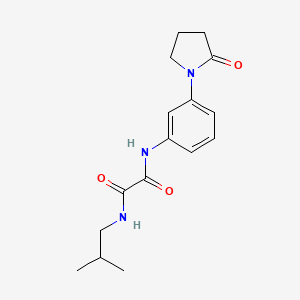
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)
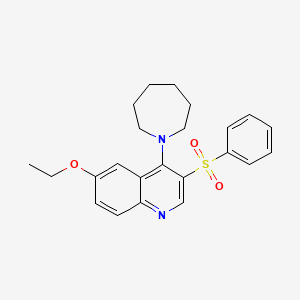

![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)


![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)